![molecular formula C16H16O5 B1639343 {4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 887833-28-5](/img/structure/B1639343.png)
{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
- The design and synthesis of thiazolidin-4-ones based on coumarin derivatives, specifically (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, have been explored, showcasing the chemical versatility of these compounds in creating potentially bioactive molecules (Čačić et al., 2009).
- Research on fatty acids with o-heterocycle structures, such as (2-methyl-2H-chromen-2-yl)acetic acids, indicates the potential for diverse chemical modifications and applications in various synthetic strategies (Yamaguchi et al., 1992).
Antimicrobial Activity
- Novel triazole derivatives based on 4-methyl-chromene-2-one have been synthesized, with potential biological applications hinted at by their chemical structure and antimicrobial activity studies (Mottaghinejad & Alibakhshi, 2018).
- The synthesis and evaluation of condensed furylacetic acids, incorporating heterocyclic enols, arylglyoxals, and Meldrum's acid, demonstrate the potential for creating bioactive compounds with antimicrobial properties (Gorbunov et al., 2018).
Material Science and Photocatalysis
- Coumarin derivatives have been explored for their potential in photocatalytic applications, such as the decomposition of acetic acid on TiO2 surfaces, showcasing their utility in environmental and material sciences (Muggli & Falconer, 1999).
- Water-soluble photoactive cellulose derivatives have been synthesized using coumarin-based esters, highlighting the innovative use of these compounds in creating smart materials with photochemical activity (Wondraczek et al., 2012).
properties
IUPAC Name |
2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(2)8-20-11-4-5-12-10(3)13(7-15(17)18)16(19)21-14(12)6-11/h4-6H,1,7-8H2,2-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOMJVLXOVSUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141070 | |
Record name | 4-Methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid | |
CAS RN |
887833-28-5 | |
Record name | 4-Methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887833-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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